molecular formula C7H7Cl2NOS B13087930 N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride

N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride

Cat. No.: B13087930
M. Wt: 224.11 g/mol
InChI Key: WKRDIFUTRGPOBR-UHFFFAOYSA-N
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Description

N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride is a chemical compound with the molecular formula C7H7Cl2NOS and a molecular weight of 224.11 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride. This intermediate is then reacted with N-methylamine to yield the final product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound in both academic and industrial settings .

Properties

Molecular Formula

C7H7Cl2NOS

Molecular Weight

224.11 g/mol

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-N-methylcarbamoyl chloride

InChI

InChI=1S/C7H7Cl2NOS/c1-10(7(9)11)4-5-2-3-6(8)12-5/h2-3H,4H2,1H3

InChI Key

WKRDIFUTRGPOBR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(S1)Cl)C(=O)Cl

Origin of Product

United States

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